molecular formula C20H24INO B12573357 Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- CAS No. 640290-21-7

Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-

Cat. No.: B12573357
CAS No.: 640290-21-7
M. Wt: 421.3 g/mol
InChI Key: KUSOHFYZOVCQCW-UHFFFAOYSA-N
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Description

Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a complex organic compound with the molecular formula C19H24INO It is a derivative of benzamide, characterized by the presence of an iodine atom and a bulky trimethylbutyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, like potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets and pathways. The iodine atom and the bulky trimethylbutyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-iodo-N-phenyl-
  • 2-Iodobenzanilide
  • 2-Iodobenzoic acid anilide

Uniqueness

Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is unique due to the presence of the bulky trimethylbutyl group, which significantly influences its chemical properties and reactivity

Properties

CAS No.

640290-21-7

Molecular Formula

C20H24INO

Molecular Weight

421.3 g/mol

IUPAC Name

N-[2-(4,4-dimethylpentan-2-yl)phenyl]-2-iodobenzamide

InChI

InChI=1S/C20H24INO/c1-14(13-20(2,3)4)15-9-6-8-12-18(15)22-19(23)16-10-5-7-11-17(16)21/h5-12,14H,13H2,1-4H3,(H,22,23)

InChI Key

KUSOHFYZOVCQCW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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